methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6BrClFNO2. It is a derivative of benzoic acid, featuring multiple halogen substitutions and an amino group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the halogenation of a benzoic acid derivative, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce amino alcohols .
Scientific Research Applications
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The halogen and amino substitutions influence its reactivity and binding affinity to different molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
Uniqueness
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthesis and specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
2613382-04-8 |
---|---|
Molecular Formula |
C8H6BrClFNO2 |
Molecular Weight |
282.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.